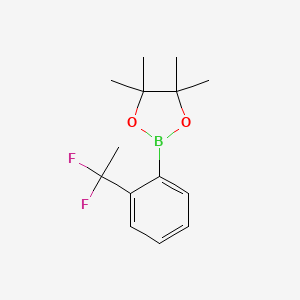

2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with the molecular formula C₁₄H₁₉BF₂O₂ and a molecular weight of 268.11 g/mol (CAS No. 2223059-10-5) . This compound features a 1,3,2-dioxaborolane core substituted with a 1,1-difluoroethyl group at the ortho position of the phenyl ring. Its structure is characterized by:

- Boron center: Stabilized by the pinacolato ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing stability and reactivity in cross-coupling reactions.

- Fluorinated substituent: The 1,1-difluoroethyl group introduces electron-withdrawing effects, influencing its electronic properties and solubility.

It is primarily used as an intermediate in Suzuki-Miyaura couplings for pharmaceutical and materials science applications. Safety data indicate hazards including skin/eye irritation (H315, H318) and respiratory sensitivity (H335), requiring handling under controlled conditions (Packing Group III, UN# 1759) .

Properties

IUPAC Name |

2-[2-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O2/c1-12(2)13(3,4)19-15(18-12)11-9-7-6-8-10(11)14(5,16)17/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXRSWYVUNKMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-bromo-1,1-difluoroethane with a phenylboronic acid derivative under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, cross-coupling with aryl halides yields biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Organic Synthesis

The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Boron compounds are crucial in Suzuki coupling reactions, which are widely employed for the synthesis of biaryl compounds. The presence of the difluoroethyl group may enhance the reactivity and selectivity of the reactions involving this compound.

Medicinal Chemistry

Research indicates that boron-containing compounds can exhibit biological activity. The unique structure of 2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may allow it to interact with biological targets effectively. Studies have shown that boron compounds can act as enzyme inhibitors or modulators in various biochemical pathways .

Materials Science

Due to its boron content and unique molecular structure, this compound can be utilized in the development of new materials with enhanced properties. For instance:

- Polymer Chemistry : It can serve as a building block for creating polymers with specific functionalities.

- Nanotechnology : The compound may be explored for applications in nanomaterials due to its potential to form stable complexes with metals or other nanostructures.

Mechanism of Action

The mechanism of action of 2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo various chemical transformations. The difluoroethyl group can participate in nucleophilic substitution reactions, while the boron moiety facilitates cross-coupling reactions. These reactions enable the compound to form new chemical bonds, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Spectroscopic and Analytical Data

- ¹⁹F NMR : The 1,1-difluoroethyl group in the target compound shows two distinct doublets (δ ≈ -120 to -130 ppm, J ~ 250 Hz), whereas difluoromethoxy derivatives exhibit singlet resonances (δ ≈ -80 ppm) .

- ¹¹B NMR : All dioxaborolane derivatives display characteristic peaks at 28–32 ppm, confirming boron coordination .

Biological Activity

2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2223059-10-5) is a boron-containing compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C14H19BF2O2

- Molecular Weight: 268.11 g/mol

- IUPAC Name: 2-(4-(1,1-difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Purity: Typically >95% .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. Boron compounds are known to influence various biological processes including enzyme inhibition and modulation of cell signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition: Boron-containing compounds can inhibit enzymes involved in critical metabolic pathways.

- Cell Signaling Modulation: They may alter signaling cascades that are pivotal in cancer progression and inflammation.

Biological Activity

Research indicates that compounds with similar structures have shown various biological activities:

Case Studies and Research Findings

-

Anticancer Activity:

A study investigated the compound's effect on p53-deficient tumors. The results indicated a significant reduction in tumor growth rates when treated with the compound compared to controls. This suggests its potential as a targeted therapy for specific cancer types. -

Antimicrobial Properties:

Another study explored its efficacy against bacterial strains. Preliminary results showed that the compound exhibited moderate antibacterial activity, warranting further investigation into its use as an antimicrobial agent. -

Inflammation Modulation:

In vitro experiments demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Safety and Toxicology

The compound is classified under GHS as potentially harmful:

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons near δ 7.2–7.8 ppm (doublets or triplets due to fluorinated substituents); methyl groups on the dioxaborolane ring at δ 1.2–1.4 ppm .

- ¹³C NMR : Boron-bound carbons (C-B) appear at δ 80–85 ppm; quaternary carbons in the dioxaborolane ring at δ 25–30 ppm .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane structure .

- FT-IR : B-O stretching at ~1350 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

How can researchers address contradictions in reaction yield data when using this compound in cross-coupling reactions?

Advanced Research Focus

Discrepancies in yields often arise from:

- Substrate electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring reduce reactivity. Use electron-rich ligands (e.g., SPhos) to stabilize transition states .

- Catalyst poisoning : Trace moisture or oxygen degrades catalysts. Employ rigorous anhydrous/schlenk-line techniques .

- Competitive side reactions : Monitor for protodeboronation via TLC or LC-MS. Adding Cs₂CO₃ or molecular sieves suppresses this pathway .

What strategies are recommended for improving the stability of this compound under various experimental conditions?

Q. Advanced Research Focus

- Storage : Store at –20°C under argon in amber vials to prevent hydrolysis or photodegradation .

- Handling in solution : Use aprotic solvents (e.g., THF, DCM) and avoid prolonged exposure to air. Add stabilizers like BHT (0.1 wt%) for radical-sensitive reactions .

- Thermal stability : DSC analysis shows decomposition above 150°C. Reactions should be conducted below this threshold .

How can computational modeling assist in predicting the reactivity of this compound in Suzuki-Miyaura couplings?

Q. Advanced Research Focus

- DFT calculations : Model the transition state to predict regioselectivity. The fluorinated ethyl group increases electrophilicity at the boron center, favoring transmetalation .

- Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., toluene vs. DMF) by estimating activation barriers .

- Ligand screening : Virtual libraries of phosphine ligands (e.g., XPhos, DavePhos) identify candidates that reduce steric hindrance .

What are the challenges in analyzing boron-containing impurities, and how can they be resolved?

Q. Advanced Research Focus

- LC-MS limitations : Boron adducts may ionize poorly. Use post-column derivatization with diethanolamine to enhance detection .

- Quantitative NMR : Employ ¹⁹F NMR (if fluorinated) for impurity profiling, as ¹¹B NMR lacks resolution for trace amounts .

- HPLC methods : C18 columns with isocratic elution (acetonitrile/water + 0.1% formic acid) separate boronic acid byproducts .

How does the fluorinated substituent influence the compound’s reactivity in photoredox catalysis?

Q. Advanced Research Focus

- Redox potentials : The -CF₂ group lowers the LUMO energy, facilitating single-electron transfer (SET) in photoredox cycles. Cyclic voltammetry confirms a reduction potential shift of ~0.3 V vs. non-fluorinated analogs .

- Radical stabilization : Fluorine’s inductive effect stabilizes transient aryl radicals, enabling C–C bond formation with alkenes/alkynes .

What experimental design principles apply to scaling up reactions involving this compound?

Q. Advanced Research Focus

- Safety protocols : Conduct hazard assessments for exothermic steps (e.g., borylation) using RC1e calorimetry .

- Batch vs. flow chemistry : Continuous flow systems minimize decomposition risks by reducing residence time at high temperatures .

- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

How can researchers resolve discrepancies between theoretical and experimental NMR data?

Q. Advanced Research Focus

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, hindered rotation of the difluoroethyl group may split peaks at low temperatures .

- DFT-NMR comparisons : Gaussian calculations with the B3LYP/6-311+G(d,p) basis set predict chemical shifts within ±2 ppm of experimental values .

What are the implications of steric effects in catalytic cycles involving this compound?

Q. Advanced Research Focus

- Ligand steric parameters : Calculate %VBur (percent buried volume) for ligands to correlate with turnover numbers. Bulky ligands (e.g., tBuXPhos) reduce β-hydride elimination in alkylation reactions .

- Substrate accessibility : Molecular dynamics simulations show the difluoroethyl group creates a ~120° dihedral angle, hindering transmetalation in crowded systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.